molecular formula C28H28N6O2S B15284386 N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B15284386
M. Wt: 512.6 g/mol
InChI Key: DJJLIIOAZTUVDX-OCSSWDANSA-N
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Description

N'-(3-Allyl-2-hydroxybenzylidene)-2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 1-naphthylamino-methyl moiety at position 3. The hydrazide side chain is further functionalized with a 3-allyl-2-hydroxybenzylidene group, conferring distinct electronic and steric properties. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

Molecular Formula

C28H28N6O2S

Molecular Weight

512.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28N6O2S/c1-3-9-21-12-7-13-22(27(21)36)17-30-32-26(35)19-37-28-33-31-25(34(28)16-4-2)18-29-24-15-8-11-20-10-5-6-14-23(20)24/h3-8,10-15,17,29,36H,1-2,9,16,18-19H2,(H,32,35)/b30-17+

InChI Key

DJJLIIOAZTUVDX-OCSSWDANSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole-acetohydrazide derivatives, focusing on synthesis, structural features, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

  • Triazole substituents : Allyl, aryl, or alkyl groups at positions 4 and 4.
  • Hydrazide side chain : Substituted benzylidene or heteroaromatic groups.
Compound Name Substituents (Triazole) Hydrazide Side Chain Molecular Weight (g/mol) Key References
Target Compound 4-Allyl, 5-(1-naphthylamino-methyl) 3-Allyl-2-hydroxybenzylidene ~600 (estimated)
2-({4-Allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-nitro-3-methoxybenzylidene)acetohydrazide 4-Allyl, 5-(4-iodoanilino-methyl) 2-Hydroxy-5-nitro-3-methoxybenzylidene 623.42
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-Allyl, 5-(4-toluidino-methyl) 4-Hydroxybenzylidene 436.53
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylene]acetohydrazide 4-Ethyl, 5-phenyl 3-Methylbenzylidene 361.17

Key Observations :

  • The allyl groups (on both triazole and benzylidene) introduce steric bulk and electron-rich regions, which may influence solubility and reactivity compared to ethyl or methyl substituents .
  • Nitro and methoxy groups in increase molecular polarity, likely reducing lipophilicity relative to the target compound.
Physicochemical Properties
  • Molecular Weight : Estimated at ~600 g/mol, higher than analogues with simpler substituents (e.g., 436.53 g/mol in ), due to the naphthyl and allyl groups.
  • Solubility : The naphthyl group may reduce aqueous solubility compared to compounds with polar nitro or hydroxyl groups (e.g., ).
  • Stability : The allyl groups could increase susceptibility to oxidation, necessitating storage under inert conditions.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three modular components:

  • 4-Allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazole-3-thiol : Serves as the sulfanyl donor.
  • 2-Chloroacetohydrazide : Provides the acetohydrazide backbone.
  • 3-Allyl-2-hydroxybenzaldehyde : Forms the Schiff base via condensation.

The convergent synthesis strategy prioritizes the independent preparation of the triazole-thiol and acetohydrazide intermediates, followed by their coupling and subsequent Schiff base formation.

Stepwise Preparation Methods

Synthesis of 4-Allyl-5-[(1-Naphthylamino)Methyl]-4H-1,2,4-Triazole-3-Thiol

Cyclization of Thiosemicarbazide

The triazole core is synthesized via a one-pot cyclization reaction adapted from Shah et al.. A mixture of 4-allylthiosemicarbazide (1.0 equiv) and 1-naphthylamine (1.2 equiv) in ethanol is refluxed with 2 N sodium hydroxide for 6 hours. The reaction proceeds through nucleophilic attack and subsequent cyclodehydration to yield the triazole-thiol intermediate.

Reaction Conditions :

Reagent Quantity Solvent Temperature Time Yield
4-Allylthiosemicarbazide 10 mmol Ethanol Reflux 6 h 72%
1-Naphthylamine 12 mmol Ethanol Reflux 6 h -

The crude product is purified via recrystallization from methanol, yielding white crystals.

Mannich Reaction for Aminomethylation

The 5-position of the triazole is functionalized using a Mannich reaction. 4-Allyl-4H-1,2,4-triazole-3-thiol (1.0 equiv), 1-naphthylamine (1.5 equiv), and formaldehyde (37% aqueous solution, 2.0 equiv) are stirred in dioxane at 60°C for 12 hours. The reaction introduces the [(1-naphthylamino)methyl] group via in situ imine formation and subsequent nucleophilic addition.

Key Characterization :

  • FT-IR : 3228 cm⁻¹ (N–H stretch), 1672 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 7H, naphthyl-H), 4.62 (s, 2H, CH₂NH).

Formation of 2-({4-Allyl-5-[(1-Naphthylamino)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetohydrazide

Nucleophilic Substitution

The triazole-thiol intermediate (1.0 equiv) is reacted with 2-chloroacetohydrazide (1.2 equiv) in dimethylformamide (DMF) containing potassium carbonate (2.0 equiv) at 80°C for 8 hours. The sulfanyl group is introduced via an SN2 mechanism, displacing chloride.

Reaction Optimization :

  • Solvent Screening : DMF outperforms acetone and ethanol due to superior solubility of intermediates.
  • Catalyst : Potassium iodide (0.1 equiv) enhances reaction rate by facilitating ligand exchange.

Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol.

Condensation with 3-Allyl-2-Hydroxybenzaldehyde to Form the Schiff Base

Aldol Condensation

The acetohydrazide (1.0 equiv) and 3-allyl-2-hydroxybenzaldehyde (1.5 equiv) are refluxed in ethanol with glacial acetic acid (2 drops) for 6 hours. The reaction forms the Schiff base via dehydration, yielding the target compound as a yellow solid.

Critical Parameters :

  • Acid Catalyst : Glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
  • Temperature : Reflux conditions (78°C) drive equilibrium toward imine formation.

Purification : Column chromatography (silica gel, DCM:MeOH 15:1) affords the pure product.

Optimization of Reaction Conditions

Triazole Cyclization Efficiency

Comparative studies reveal that cyclization in ethanol with 2 N NaOH achieves higher yields (72%) than aqueous isopropanol (58%). Sodium hydroxide promotes deprotonation, facilitating cyclodehydration.

Sulfanyl Group Introduction

DMF increases reaction efficiency (89% conversion) compared to THF (62%) due to better solubility of the triazole-thiol.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 6.92–7.83 (m, aromatic-H).
  • HRMS : m/z calc. for C₂₇H₂₈N₇O₂S [M+H]⁺: 514.2021; found: 514.2023.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with a retention time of 6.34 minutes.

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